2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794637
InChI: InChI=1S/C11H9F3N2S/c1-6-5-16-10(17-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3
SMILES:
Molecular Formula: C11H9F3N2S
Molecular Weight: 258.26 g/mol

2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC15794637

Molecular Formula: C11H9F3N2S

Molecular Weight: 258.26 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline -

Specification

Molecular Formula C11H9F3N2S
Molecular Weight 258.26 g/mol
IUPAC Name 2-(5-methyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C11H9F3N2S/c1-6-5-16-10(17-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3
Standard InChI Key DMDLTJZLABYICV-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)C2=C(C=C(C=C2)C(F)(F)F)N

Introduction

2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is a heterocyclic compound that combines a thiazole ring with an aniline structure, featuring a trifluoromethyl group. This compound belongs to the class of thiazole-containing aromatic amines and is of interest in medicinal chemistry and material science due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline typically involves multiple steps:

  • Preparation of Intermediates: This includes forming necessary precursors such as thiazoles or substituted anilines.

  • Coupling Reactions: Final coupling reactions are performed under controlled conditions like temperature control and inert atmosphere (e.g., nitrogen).

  • Purification Steps: Techniques such as recrystallization or chromatography are used to isolate the desired product.

StepDescriptionConditions
PreparationFormation of intermediates (e.g., thiazoles or substituted anilines).Varies based on starting materials
Coupling ReactionFinal assembly under controlled conditions (temperature, inert atmosphere).Temperature control; Inert atmosphere (e.g., N₂)
PurificationRecrystallization or chromatography for isolation.Solvent selection based on solubility

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural features that could interact with biological targets:

  • Biological Activities: Studies suggest interactions with enzymes involved in metabolic pathways or cellular signaling could lead to therapeutic effects.

  • Drug Development: Its unique structure makes it interesting for developing drugs targeting specific diseases linked to metabolic dysfunctions.

Characterization Techniques

Characterizing compounds like 2-(5-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Essential for confirming structural details.

    • ¹H NMR: Provides information about hydrogen atoms' environments.

    • ¹³C NMR: Offers insights into carbon atom positions.

  • Mass Spectrometry (MS): Used for determining molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.

These techniques ensure purity and confirm chemical identity by providing detailed spectral data that match theoretical expectations.

Data Table: Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (*¹H & ¹³C NMR)Confirming structural details
Mass Spectrometry (MS)Determining molecular weight & fragmentation patterns
Infrared Spectroscopy (IR)Identifying functional groups

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